CU-Cpt22

Description

Structure

3D Structure

Properties

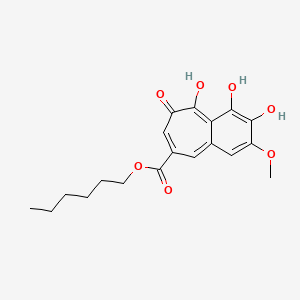

IUPAC Name |

hexyl 3,4,5-trihydroxy-2-methoxy-6-oxobenzo[7]annulene-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O7/c1-3-4-5-6-7-26-19(24)12-8-11-10-14(25-2)17(22)18(23)15(11)16(21)13(20)9-12/h8-10,22-23H,3-7H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQFTTUFRSSOHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CU-CPT22: A Technical Guide to a Selective TLR1/TLR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CU-CPT22, a potent and selective small-molecule antagonist of the Toll-like Receptor 1/Toll-like Receptor 2 (TLR1/TLR2) heterodimer complex. Toll-like receptors are crucial components of the innate immune system, and dysregulation of TLR signaling is implicated in a variety of inflammatory and autoimmune diseases. CU-CPT22 offers a valuable tool for researchers studying the intricacies of TLR1/TLR2 signaling and presents a promising scaffold for the development of novel therapeutics targeting TLR-mediated pathologies. This document details the mechanism of action of CU-CPT22, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to TLR1/TLR2 Signaling

Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that play a central role in the innate immune system by recognizing conserved molecular structures known as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] TLRs are type I transmembrane proteins characterized by an extracellular leucine-rich repeat (LRR) domain responsible for ligand binding and an intracellular Toll/interleukin-1 receptor (TIR) domain that initiates downstream signaling cascades.[2]

The TLR2 receptor is unique in that it forms heterodimers with either TLR1 or TLR6 to recognize a wide array of ligands, primarily from Gram-positive bacteria.[1] The TLR1/TLR2 complex specifically recognizes triacylated lipoproteins, such as Pam3CSK4, a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[3] Upon ligand binding, the TIR domains of TLR1 and TLR2 come into close proximity, recruiting adaptor proteins, most notably Myeloid differentiation primary response 88 (MyD88).[2][4][5] This initiates a signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4][6] The activation of these pathways culminates in the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are critical for orchestrating an inflammatory response.[3][7]

CU-CPT22: A Competitive Antagonist of TLR1/TLR2

CU-CPT22 is a cell-permeable benzotropolone compound that acts as a potent and selective antagonist of the TLR1/TLR2 complex.[8] It functions by competitively inhibiting the binding of triacylated lipoproteins, like Pam3CSK4, to the TLR1/TLR2 heterodimer.[3] Structural and computational modeling studies suggest that the selectivity of CU-CPT22 for TLR1/TLR2 over the TLR2/TLR6 complex is attributed to specific interactions between its aliphatic chain and a hydrophobic channel present in TLR1, which is absent in TLR6.[3][9] By blocking the initial ligand-receptor interaction, CU-CPT22 effectively prevents the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity and specificity of CU-CPT22.

Table 1: In Vitro Efficacy of CU-CPT22

| Parameter | Value | Cell Line / System | Ligand | Reference(s) |

| IC50 | 0.58 ± 0.09 µM | RAW 264.7 macrophages | Pam3CSK4 | [10] |

| Ki | 0.41 ± 0.07 µM | Purified TLR1/TLR2 proteins | Pam3CSK4 | [10] |

Table 2: Cytokine Inhibition by CU-CPT22

| Cytokine | Inhibition | Concentration | Cell Line | Inducer | Reference(s) |

| TNF-α | ~60% | 8 µM | RAW 264.7 macrophages | Pam3CSK4 (300 ng/mL) | |

| IL-1β | ~95% | 8 µM | RAW 264.7 macrophages | Pam3CSK4 (300 ng/mL) |

Table 3: Selectivity and Cytotoxicity Profile of CU-CPT22

| Parameter | Result | Concentration | Cell Line / System | Reference(s) |

| TLR Selectivity | No significant inhibition of TLR2/TLR6, TLR3, TLR4, TLR7 | 0.5 µM | RAW 264.7 macrophages | [11] |

| Kinase Selectivity | Minimal non-specific inhibition against a panel of 10 kinases | 5 µM | Kinase panel | [10] |

| Cytotoxicity | No significant cytotoxicity | Up to 100 µM | RAW 264.7 macrophages | [3][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CU-CPT22.

Fluorescence Anisotropy Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of CU-CPT22 to the TLR1/TLR2 complex by measuring its ability to compete with a fluorescently labeled ligand.

-

Materials:

-

Purified recombinant TLR1 and TLR2 proteins

-

Rhodamine-labeled Pam3CSK4 (fluorescent probe)

-

CU-CPT22

-

Assay buffer (e.g., PBS)

-

Microplate reader with fluorescence polarization capabilities

-

-

Protocol:

-

Prepare a solution of the TLR1/TLR2 complex and the rhodamine-labeled Pam3CSK4 probe in the assay buffer.

-

Incubate the mixture to allow for binding, which results in an increase in fluorescence anisotropy.[3]

-

Add serial dilutions of CU-CPT22 to the wells of a microplate.

-

Add the TLR1/TLR2/probe complex to each well.

-

Incubate the plate at room temperature to reach equilibrium.

-

Measure the fluorescence anisotropy using a microplate reader (e.g., excitation at 549 nm and emission at 566 nm).[3]

-

The decrease in anisotropy with increasing concentrations of CU-CPT22 indicates competitive binding.

-

Calculate the Ki value by fitting the data to a competitive binding model.

-

Whole-Cell TLR Activation Assay (Nitric Oxide Production)

This assay measures the functional inhibition of TLR1/TLR2 signaling in a cellular context by quantifying the production of nitric oxide (NO), a downstream effector.

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium (e.g., RPMI 1640)

-

Pam3CSK4

-

CU-CPT22

-

Griess Reagent system for NO measurement

-

-

Protocol:

-

Seed RAW 264.7 cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of CU-CPT22 for a specified period (e.g., 1 hour).

-

Stimulate the cells with a TLR1/TLR2 agonist, such as Pam3CSK4 (e.g., 200 ng/mL).[3]

-

Incubate the cells for an appropriate time (e.g., 24 hours) to allow for NO production.

-

Collect the cell culture supernatant.

-

Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the percentage of inhibition of NO production against the concentration of CU-CPT22.

-

Cytokine Production Measurement (ELISA)

This protocol quantifies the inhibitory effect of CU-CPT22 on the production of specific pro-inflammatory cytokines.

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium (e.g., RPMI 1640)

-

Pam3CSK4

-

CU-CPT22

-

Lysis buffer

-

ELISA kits for TNF-α and IL-1β

-

-

Protocol:

-

Plate RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells per well and incubate for 24 hours.[12]

-

Replace the medium with fresh medium.

-

Treat the cells with CU-CPT22 (e.g., 8 µM) or a vehicle control (e.g., DMSO).[12]

-

Stimulate the cells with Pam3CSK4 (e.g., 300 ng/mL).[12] Include a positive control with Pam3CSK4 alone and a negative control with untreated cells.

-

Incubate the plates for an additional 24 hours.[12]

-

Collect the cell culture medium.

-

Wash the cells with PBS and lyse them with lysis buffer.[12]

-

Quantify the concentration of TNF-α and IL-1β in the collected medium using specific ELISA kits, following the manufacturer's protocols.[12]

-

MTT Cytotoxicity Assay

This assay assesses the potential cytotoxic effects of CU-CPT22 on cells.

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium

-

CU-CPT22

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat the cells with a range of concentrations of CU-CPT22 (e.g., up to 100 µM) for a specified duration (e.g., 24 hours).[3]

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is proportional to the absorbance and is expressed as a percentage of the untreated control.

-

Visualizations

The following diagrams illustrate the TLR1/TLR2 signaling pathway, the mechanism of CU-CPT22 action, and a typical experimental workflow.

Caption: TLR1/TLR2 Signaling Pathway.

Caption: Mechanism of Action of CU-CPT22.

Caption: Workflow for In Vitro Inhibition Assays.

Conclusion

CU-CPT22 is a well-characterized, potent, and selective antagonist of the TLR1/TLR2 signaling complex. Its ability to competitively block the binding of triacylated lipoproteins makes it an invaluable research tool for dissecting the roles of TLR1/TLR2 in various physiological and pathological processes. The favorable selectivity and low cytotoxicity profile of CU-CPT22 also position it as a strong lead compound for the development of therapeutics aimed at mitigating the detrimental effects of excessive inflammation in diseases driven by TLR1/TLR2 activation. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of CU-CPT22 and its analogs.

References

- 1. Biological Characterization, Mechanistic Investigation and Structure‐Activity Relationships of Chemically Stable TLR2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of small molecule inhibitors of the TLR1-TLR2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TLR signaling pathways [pfocr.wikipathways.org]

- 6. C-type lectin receptor-induced NF-κB activation in innate immune and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of small-molecule inhibitors of the TLR1/TLR2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TLR1/TLR2 Antagonist, CU-CPT22 - Calbiochem | 614305 [merckmillipore.com]

- 10. selleckchem.com [selleckchem.com]

- 11. TLR1/TLR2 Antagonist, CU-CPT22 - Calbiochem | 614305 [merckmillipore.com]

- 12. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: MMG-11, a Cell-Permeable Competitive Antagonist of Pam3CSK4 at the TLR2/1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MMG-11, a novel small-molecule antagonist of the Toll-like receptor 2/1 (TLR2/1) heterodimer. MMG-11 functions as a cell-permeable compound that competitively inhibits the signaling cascade initiated by the synthetic triacylated lipopeptide, Pam3CSK4. This document details the mechanism of action, quantitative efficacy, and key experimental protocols for the characterization of MMG-11, serving as a valuable resource for researchers in immunology, inflammation, and drug discovery.

Introduction to TLR2/1 Signaling and Pam3CSK4

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR2, in heterodimerization with TLR1, recognizes pathogen-associated molecular patterns (PAMPs) such as triacylated lipoproteins from bacteria. Pam3CSK4 is a synthetic lipopeptide that mimics these bacterial lipoproteins and acts as a potent and specific agonist for the TLR2/1 complex.[1] Upon binding of Pam3CSK4 to the extracellular domain of the TLR2/1 heterodimer, a conformational change occurs, leading to the recruitment of intracellular adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88). This initiates a downstream signaling cascade culminating in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and the subsequent production of pro-inflammatory cytokines and chemokines.

MMG-11: A Competitive Antagonist of Pam3CSK4

MMG-11 has been identified as a potent and selective antagonist of human TLR2.[2] It operates through a competitive mechanism, directly competing with Pam3CSK4 for binding to the TLR2/1 receptor complex. By occupying the binding site, MMG-11 prevents the Pam3CSK4-induced conformational changes necessary for downstream signal transduction.[3][4][5] This inhibitory action has been shown to preferentially target the TLR2/1 heterodimer over the TLR2/6 heterodimer.[3]

Mechanism of Action

The primary mechanism of action of MMG-11 is the competitive inhibition of ligand binding to the TLR2/1 receptor. This has been demonstrated through indirect binding assays where MMG-11 effectively displaces FITC-labeled Pam3CSK4 from TLR2-expressing cells.[4][5] By blocking the initial ligand-receptor interaction, MMG-11 prevents the recruitment of MyD88 to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR2, thereby abrogating the entire downstream signaling cascade.[3][4]

Quantitative Data on the Inhibitory Activity of MMG-11

The efficacy of MMG-11 in antagonizing Pam3CSK4-induced TLR2/1 signaling has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Assay | Cell Line | Parameter | Value | Reference |

| Pam3CSK4-induced NF-κB Activation (hTLR2/1) | HEK293 | IC50 | 1.7 µM | [2] |

| Pam2CSK4-induced NF-κB Activation (hTLR2/6) | HEK293 | IC50 | 5.7 µM | [2] |

| Pam3CSK4-induced NF-κB Activation (mTLR2/1) | Macrophages | IC50 | 0.87 µM | [3] |

| Pam2CSK4-induced NF-κB Activation (mTLR2/6) | Macrophages | IC50 | 7.4 µM | [3] |

| Cytokine Inhibition | Cell Type | Stimulus | MMG-11 Concentration | Inhibition | Reference |

| TNF-α Secretion | Human PBMCs | Pam3CSK4 | Not specified | Dose-dependent reduction | [3] |

| IL-6 Secretion | Human PBMCs | Pam3CSK4 | Not specified | Dose-dependent reduction | [6] |

| IL-8 Secretion | Human Macrophages | M. avium | 5 µg/mL | Significant reduction | [3] |

| TNF Secretion | Human Macrophages | M. avium | 5 µg/mL | Significant reduction | [3] |

Signaling Pathways and Experimental Workflows

TLR2/1 Signaling Pathway Activated by Pam3CSK4

The following diagram illustrates the canonical TLR2/1 signaling pathway initiated by Pam3CSK4.

Caption: Pam3CSK4-induced TLR2/1 signaling cascade.

Inhibition of TLR2/1 Signaling by MMG-11

This diagram illustrates the competitive inhibition of the TLR2/1 signaling pathway by MMG-11.

Caption: Competitive inhibition of TLR2/1 by MMG-11.

Experimental Workflow for Assessing MMG-11 Activity

The following diagram outlines a typical experimental workflow to characterize the inhibitory effect of MMG-11 on Pam3CSK4-induced cellular responses.

Caption: Workflow for MMG-11 characterization.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay quantifies the activity of NF-κB in response to TLR2/1 stimulation and its inhibition by MMG-11.

Materials:

-

HEK293 cells stably expressing human TLR2 and an NF-κB-driven luciferase reporter gene (e.g., TLR2/NF-kB Leeporter™ – HEK293 cells).[7][8][9]

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 µg/ml Puromycin, and 5 µg/ml Blasticidin.[8]

-

Pam3CSK4 (InvivoGen).

-

MMG-11.

-

White, solid-bottom 96-well microplates.

-

Luciferase Assay System (e.g., Promega).

-

Luminometer.

Protocol:

-

Seed the TLR2/NF-κB reporter cells in a white, solid-bottom 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of growth medium.[7][8][9]

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.[7][8][9]

-

The following day, prepare serial dilutions of MMG-11 in growth medium.

-

Pre-treat the cells by adding the desired concentrations of MMG-11 to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate for 1 hour at 37°C.

-

Stimulate the cells by adding Pam3CSK4 to a final concentration of 10-100 ng/mL.

-

Incubate the plate for 6-16 hours at 37°C in a 5% CO2 incubator.[8]

-

Equilibrate the plate to room temperature for 10 minutes.[7][9]

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add 50-100 µL of the luciferase assay reagent to each well.[7][8][9]

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each concentration of MMG-11 relative to the Pam3CSK4-stimulated control and determine the IC50 value.

Cytokine ELISA

This protocol is for the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted into the cell culture supernatant.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line (e.g., THP-1).

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Pam3CSK4.

-

MMG-11.

-

Human TNF-α and IL-6 ELISA kits (e.g., R&D Systems, RayBiotech).

-

96-well microplate reader.

Protocol:

-

Seed PBMCs or THP-1 cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well).

-

Pre-treat the cells with various concentrations of MMG-11 for 1 hour at 37°C.

-

Stimulate the cells with Pam3CSK4 (e.g., 100 ng/mL).

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of each cytokine from a standard curve and determine the inhibitory effect of MMG-11.

Co-immunoprecipitation of TLR2 and MyD88

This protocol is designed to assess the interaction between TLR2 and its downstream adaptor protein MyD88, and to demonstrate the inhibitory effect of MMG-11 on this interaction.

Materials:

-

HEK293T cells.

-

Expression vectors for tagged TLR2 (e.g., HA-TLR2) and tagged MyD88 (e.g., Flag-MyD88).

-

Transfection reagent (e.g., Lipofectamine).

-

Pam3CSK4.

-

MMG-11.

-

Co-IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween 20, with protease and phosphatase inhibitors).[10]

-

Anti-HA antibody for immunoprecipitation.

-

Anti-Flag antibody for Western blotting.

-

Protein A/G magnetic beads.

-

SDS-PAGE and Western blotting reagents.

Protocol:

-

Co-transfect HEK293T cells with HA-TLR2 and Flag-MyD88 expression vectors.

-

Allow cells to express the proteins for 24-48 hours.

-

Pre-treat the cells with MMG-11 or a vehicle control for 1 hour.

-

Stimulate the cells with Pam3CSK4 for 15-30 minutes.

-

Lyse the cells with ice-cold Co-IP lysis buffer.[10]

-

Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the supernatant with an anti-HA antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.

-

Wash the beads three times with Co-IP lysis buffer.[11]

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Flag antibody to detect co-immunoprecipitated MyD88.

-

Analyze the results to determine if MMG-11 treatment reduces the amount of MyD88 that co-immunoprecipitates with TLR2 upon Pam3CSK4 stimulation.

Conclusion

MMG-11 represents a valuable pharmacological tool for the investigation of TLR2/1 signaling and holds potential as a lead compound for the development of therapeutics for inflammatory and autoimmune diseases where TLR2/1 activation is implicated. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize and further characterize this potent and selective TLR2/1 antagonist. The competitive nature of its interaction with Pam3CSK4 at the TLR2/1 receptor makes it a specific and powerful inhibitor of this pro-inflammatory pathway.

References

- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The novel small-molecule antagonist MMG-11 preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abeomics.com [abeomics.com]

- 8. bosterbio.com [bosterbio.com]

- 9. abgenex.com [abgenex.com]

- 10. assaygenie.com [assaygenie.com]

- 11. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to CU-Cpt22: A Selective TLR1/TLR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CU-Cpt22, a novel small molecule inhibitor of the Toll-like receptor 1 and 2 (TLR1/2) complex. CU-Cpt22 has emerged as a valuable tool for studying the intricacies of the innate immune system and presents a promising scaffold for the development of therapeutics targeting TLR1/2-mediated inflammatory diseases. This document details the discovery, synthesis, mechanism of action, and key biological activities of CU-Cpt22, supported by quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathway and experimental workflows.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). The heterodimeric complex of TLR1 and TLR2 is responsible for identifying triacylated lipoproteins from bacteria, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.[1] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune disorders, making the TLR1/2 complex an attractive target for therapeutic intervention.[1]

CU-Cpt22 was identified as a potent and selective antagonist of the TLR1/2 complex, effectively competing with the binding of the synthetic triacylated lipoprotein Pam3CSK4.[1][2] Its discovery has provided researchers with a much-needed chemical probe to investigate the physiological and pathological roles of TLR1/2 signaling.

Discovery

CU-Cpt22 was discovered through the screening of a chemical library for inhibitors of Pam3CSK4-induced TLR1/2 activation.[1] The initial hits were further optimized, leading to the identification of CU-Cpt22 with a significantly improved inhibitory potency. The addition of a six-carbon aliphatic chain at the R6 position of the parent scaffold was found to be crucial for its enhanced activity, likely by establishing hydrophobic interactions with surface residues of the TLR1/2 complex.[1]

Synthesis of CU-Cpt22

The synthesis of CU-Cpt22 is achieved through a representative enzymatic reaction. While detailed, step-by-step protocols are proprietary, a general scheme has been published.[1]

Representative Synthesis Scheme:

The synthesis involves a horseradish peroxidase-catalyzed reaction in a phosphate-citrate buffer at pH 5.[1] The reaction proceeds with the addition of four aliquots of 3% hydrogen peroxide, resulting in an overall yield of approximately 42%.[1]

-

a) Phosphate-citrate buffer (pH 5), 0.2 M Na2HPO4: 0.1 M citrate = 1:1

-

b) Horseradish peroxidase enzyme catalyst

-

c) Four aliquots of 3% H2O2

Mechanism of Action

CU-Cpt22 functions as a competitive antagonist at the TLR1/2 heterodimer. It directly competes with the binding of triacylated lipoproteins, such as Pam3CSK4, to the receptor complex.[1][3] By occupying the ligand-binding site, CU-Cpt22 prevents the conformational changes required for receptor dimerization and the subsequent recruitment of downstream signaling adaptors, thereby inhibiting the activation of the inflammatory cascade.[1] Computational modeling suggests that the six-carbon chain of CU-Cpt22 fits into the hydrophobic tunnel of TLR1, a key interaction for its inhibitory activity.[2]

Signaling Pathway of TLR1/TLR2 Inhibition by CU-Cpt22

Caption: TLR1/TLR2 signaling cascade and the inhibitory action of CU-Cpt22.

Biological Activity and Quantitative Data

CU-Cpt22 exhibits potent and selective inhibition of TLR1/2 signaling with minimal off-target effects.

| Parameter | Value | Cell Line / Assay Condition | Reference |

| IC50 | 0.58 ± 0.09 µM | Pam3CSK4-induced TLR1/2 activation | [3][4] |

| Ki | 0.41 ± 0.07 µM | Competition with Pam3CSK4 for TLR1/2 binding | [3][4] |

| TNF-α Inhibition | ~60% at 8 µM | RAW 264.7 cells | [1] |

| IL-1β Inhibition | ~95% at 8 µM | RAW 264.7 cells | [1] |

| Cytotoxicity | No significant cytotoxicity up to 100 µM | RAW 264.7 cells (MTT assay) | [2][3] |

| Kinase Specificity | Minimal inhibition (<11% at 5µM) | Panel of 10 representative kinases | [5] |

| TLR Specificity | No significant inhibition of TLR2/6, TLR3, TLR4, TLR7 at 0.5 µM | Various TLR-specific agonists | [1][5] |

Experimental Protocols

The following are representative protocols for key experiments used in the characterization of CU-Cpt22, based on published literature.

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Treatment Protocol:

-

Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere for 24 hours.[4]

-

Remove the culture medium and replace it with fresh medium.

-

Pre-treat the cells with desired concentrations of CU-Cpt22 (dissolved in DMSO) or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with the TLR1/2 agonist Pam3CSK4 (e.g., 300 ng/mL) for 24 hours.[4]

-

Collect the cell culture supernatants for cytokine analysis.

Fluorescence Anisotropy Assay for TLR1/2 Binding

This assay measures the binding of CU-Cpt22 to the TLR1/2 complex by competing with a fluorescently labeled ligand.

Materials:

-

Recombinant TLR1 and TLR2 proteins.

-

Rhodamine-labeled Pam3CSK4.

-

CU-Cpt22.

-

Assay Buffer (e.g., PBS).

Protocol:

-

Incubate a fixed concentration of TLR1 and TLR2 proteins with rhodamine-labeled Pam3CSK4.

-

Measure the baseline fluorescence anisotropy. The anisotropy will be high due to the binding of the fluorescent probe to the large protein complex.[1]

-

Add increasing concentrations of CU-Cpt22 to the mixture.

-

Incubate to allow for competitive binding.

-

Measure the fluorescence anisotropy at each concentration of CU-Cpt22. As CU-Cpt22 displaces the fluorescent probe, the anisotropy will decrease.[1]

-

The Ki can be calculated by fitting the data to a competitive binding model.

Cytokine Quantification by ELISA

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-1β).

-

Block the plate to prevent non-specific binding.

-

Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate, then wash and add an enzyme-conjugated streptavidin (e.g., HRP).

-

Incubate, then wash and add a substrate solution to develop a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and biological evaluation of CU-Cpt22.

Conclusion

CU-Cpt22 is a potent and selective small molecule inhibitor of the TLR1/2 signaling pathway. Its well-characterized mechanism of action and biological activities make it an indispensable research tool for dissecting the roles of TLR1/2 in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize CU-Cpt22 in their studies and to inform the design of next-generation TLR1/2-targeted therapeutics. Further investigations into its in vivo efficacy and safety are warranted to explore its full therapeutic potential.

References

Unveiling Innate Immunity: A Technical Guide to CU-Cpt22, a Selective TLR1/TLR2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of innate immunity, Toll-like receptors (TLRs) stand as crucial sentinels, recognizing pathogen-associated molecular patterns (PAMPs) and initiating downstream signaling cascades that orchestrate inflammatory responses. Among these, the TLR1/TLR2 heterodimer plays a pivotal role in identifying triacylated lipoproteins from bacteria, triggering a well-defined signaling pathway that culminates in the production of pro-inflammatory cytokines. The small molecule CU-Cpt22 has emerged as a potent and specific inhibitor of this complex, offering a valuable tool for dissecting the nuances of TLR1/TLR2-mediated innate immune responses.

This technical guide provides an in-depth overview of CU-Cpt22, its mechanism of action, and its application in studying innate immunity. It is important to note that while the innate immune system comprises multiple signaling pathways, including the cGAS-STING pathway for cytosolic DNA sensing, the current body of scientific literature establishes CU-Cpt22 as a selective inhibitor of the TLR1/TLR2 signaling axis. There is no current evidence to suggest that CU-Cpt22 directly modulates the STING pathway.

CU-Cpt22: Mechanism of Action and Specificity

CU-Cpt22 functions as a competitive antagonist of the TLR1/TLR2 complex. It directly competes with the binding of triacylated lipoproteins, such as the synthetic analog Pam₃CSK₄, to the receptor complex. By occupying the ligand-binding site, CU-Cpt22 effectively blocks the conformational changes required for receptor dimerization and the subsequent recruitment of intracellular adaptor proteins, thereby inhibiting the downstream signaling cascade.

Computational modeling suggests that CU-Cpt22's inhibitory activity is attributed to its ability to fit into the hydrophobic channel of TLR1. This specific interaction underscores its selectivity for the TLR1/TLR2 heterodimer over other TLR complexes.

Quantitative Data Summary

The following tables summarize the key quantitative data for CU-Cpt22 based on published studies.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ | 0.58 ± 0.09 µM | Pam₃CSK₄-induced nitric oxide (NO) production in RAW 264.7 macrophage cells | [1][2][3] |

| Kᵢ | 0.41 ± 0.07 µM | Competition with rhodamine-labeled Pam₃CSK₄ for binding to TLR1/2 | [1][2][3] |

| Cytokine Inhibition | Concentration | % Inhibition | Cell Line | Inducer | Reference |

| TNF-α | 8 µM | ~60% | RAW 264.7 | Pam₃CSK₄ | [1][2] |

| IL-1β | 8 µM | ~95% | RAW 264.7 | Pam₃CSK₄ | [1][2] |

Experimental Protocols

In Vitro Inhibition of TLR1/TLR2-Mediated Nitric Oxide Production

This protocol details the methodology to assess the inhibitory effect of CU-Cpt22 on TLR1/TLR2 activation in a macrophage cell line.

a. Cell Culture:

-

RAW 264.7 macrophage cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

b. Experimental Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of CU-Cpt22 in culture medium.

-

Pre-incubate the cells with varying concentrations of CU-Cpt22 for 1 hour.

-

Stimulate the cells with the TLR1/TLR2 agonist Pam₃CSK₄ (e.g., 200 ng/mL).

-

Include appropriate controls: vehicle control (e.g., DMSO), Pam₃CSK₄ alone, and CU-Cpt22 alone.

-

Incubate the plate for 24 hours at 37°C.

c. Nitric Oxide Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Calculate the percentage of inhibition of NO production by CU-Cpt22 compared to the Pam₃CSK₄-stimulated control.

Cytokine Inhibition Assay (ELISA)

This protocol outlines the procedure to measure the inhibition of pro-inflammatory cytokine secretion by CU-Cpt22.

a. Cell Treatment:

-

Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere for 24 hours.

-

Replace the medium with fresh RPMI 1640.

-

Treat the cells with CU-Cpt22 (e.g., 8 µM) or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with Pam₃CSK₄ (e.g., 300 ng/mL).

-

Incubate for an additional 24 hours.

b. Sample Collection and Processing:

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Store the supernatants at -80°C until analysis.

c. ELISA Procedure:

-

Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

The cytokine levels in each sample are typically determined in duplicate.

Signaling Pathways and Experimental Workflows

TLR1/TLR2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the TLR1/TLR2 complex and the point of inhibition by CU-Cpt22.

Caption: TLR1/TLR2 signaling pathway and inhibition by CU-Cpt22.

Experimental Workflow for CU-Cpt22 Activity Assessment

The diagram below outlines the general workflow for evaluating the inhibitory activity of CU-Cpt22.

Caption: General experimental workflow for assessing CU-Cpt22 activity.

The cGAS-STING Pathway: A Distinct Innate Immunity Axis

For clarity and to address potential interest in broader innate immunity, this section briefly describes the cGAS-STING pathway, which is a separate signaling cascade from the one targeted by CU-Cpt22.

The cGAS-STING pathway is a critical component of the innate immune response to cytosolic DNA. The presence of DNA in the cytoplasm, a hallmark of viral infection or cellular damage, is detected by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons and other inflammatory genes, leading to an antiviral state.

Caption: Overview of the cGAS-STING signaling pathway.

Conclusion

CU-Cpt22 is a valuable and specific chemical probe for investigating the TLR1/TLR2-mediated innate immune response. Its well-characterized inhibitory mechanism and potency make it an essential tool for researchers in immunology and drug development. By selectively blocking the TLR1/TLR2 signaling cascade, CU-Cpt22 allows for the precise dissection of this pathway's role in various physiological and pathological processes, from bacterial infection to inflammatory diseases. Understanding its specific target is key to its effective application in research.

References

CU-Cpt22: A Potent Inhibitor of Pro-inflammatory Cytokine Production via TLR1/TLR2 Antagonism

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor CU-Cpt22 and its targeted activity against pro-inflammatory cytokine production. CU-Cpt22 has emerged as a valuable tool for studying the Toll-like receptor 1 and 2 (TLR1/TLR2) signaling cascade and presents a promising scaffold for the development of novel anti-inflammatory therapeutics. This document details the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways associated with CU-Cpt22's immunomodulatory effects.

Mechanism of Action

CU-Cpt22 is a cell-permeable benzotropolone compound that acts as a potent and selective antagonist of the TLR1/TLR2 heterodimer complex.[1] It exerts its inhibitory effect by competitively binding to the TLR1/TLR2 complex, thereby preventing the binding of its natural agonist, the synthetic triacylated lipoprotein Pam3CSK4.[2][3] This direct competition inhibits the initiation of the downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of various pro-inflammatory cytokines.[2][4] Computational modeling suggests that CU-Cpt22's specificity for the TLR1/TLR2 complex over the TLR2/TLR6 complex is due to the interaction of its R6 hexyl ester with a hydrophobic channel present in TLR1 but not in TLR6.[1]

Quantitative Inhibitory Data

The inhibitory potency and selectivity of CU-Cpt22 have been quantified in multiple studies. The following tables summarize the key quantitative data on its activity.

Table 1: In Vitro Inhibitory Activity of CU-Cpt22

| Parameter | Value | Cell Line/System | Agonist | Reference |

| IC50 | 0.58 ± 0.09 µM | RAW 264.7 | Pam3CSK4 | [2][3] |

| Ki | 0.41 ± 0.07 µM | In vitro binding assay | Pam3CSK4 | [2][3] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production by CU-Cpt22

| Cytokine | Cell Line | CU-Cpt22 Concentration | Percent Inhibition | Reference |

| TNF-α | RAW 264.7 | 8 µM | ~60% | [2][3] |

| IL-1β | RAW 264.7 | 8 µM | ~95% | [2][3] |

| TNF-α | HEK293-hTLR2 | 1 µM | 36.7% | [4] |

| TNF-α | HEK293-hTLR2 | 5 µM | 38.9% | [4] |

| TNF-α | HEK293-hTLR2 | 10 µM | 55.6% | [4] |

| TNF-α | HEK293-hTLR2 | 20 µM | 56.7% | [4] |

| IL-8 | HEK293-hTLR2 | 1 µM | 49.8% | [4] |

| IL-8 | HEK293-hTLR2 | 5 µM | 73.0% | [4] |

| IL-8 | HEK293-hTLR2 | 10 µM | 81.2% | [4] |

| IL-8 | HEK293-hTLR2 | 20 µM | 84.8% | [4] |

CU-Cpt22 has demonstrated high selectivity for the TLR1/TLR2 complex, showing no significant inhibition of other Toll-like receptors such as TLR2/6, TLR3, TLR4, and TLR7 at a concentration of 0.5 µM.[1][2] Furthermore, it exhibits minimal off-target effects, with insignificant inhibition against a panel of 10 representative kinases.[1][5] Cytotoxicity assays have shown that CU-Cpt22 has no significant toxic effects on RAW 264.7 cells at concentrations up to 100 µM.[3][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the inhibitory effects of CU-Cpt22.

1. Cell Culture and Stimulation for Cytokine Production Analysis

-

Cell Lines:

-

RAW 264.7 (murine macrophage-like cells)

-

HEK293-hTLR2 (Human Embryonic Kidney 293 cells stably expressing human TLR2)

-

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Stimulation Protocol:

-

Seed adherent cells (e.g., RAW 264.7 macrophages) in multi-well plates and allow them to adhere.

-

Pre-treat the cells with varying concentrations of CU-Cpt22 (e.g., 0.5 µM to 20 µM) or a vehicle control (DMSO) for a specified period (e.g., 1 hour).

-

Stimulate the cells with a TLR1/TLR2 agonist, typically Pam3CSK4 (e.g., 200-300 ng/mL), to induce pro-inflammatory cytokine production.

-

Incubate the plates for an additional 24 hours.

-

Collect the cell culture supernatants for cytokine analysis.

-

2. Quantification of Cytokines by Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-8) in the collected cell culture supernatants.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Wash the plate to remove unbound antibody.

-

Add the collected cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Wash the plate and add a substrate for the enzyme, which will produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve. The cytokine level in each sample is typically determined in duplicate.[3]

-

3. In Vitro TLR1/TLR2 Binding Assay (Fluorescence Anisotropy)

-

Principle: This biophysical assay is used to demonstrate the direct binding of CU-Cpt22 to the TLR1/TLR2 complex and to determine its binding affinity (Ki).

-

Procedure:

-

Use a rhodamine-labeled Pam3CSK4 as a fluorescent probe.

-

In the absence of the TLR1/TLR2 complex, the labeled Pam3CSK4 will tumble rapidly in solution, resulting in low fluorescence anisotropy.

-

Upon addition of the purified TLR1 and TLR2 proteins, the labeled Pam3CSK4 binds to the complex, increasing its effective size and slowing its rotation, which leads to an increase in fluorescence anisotropy.

-

To determine the competitive binding of CU-Cpt22, increasing concentrations of the inhibitor are added to the mixture of the TLR1/TLR2 complex and labeled Pam3CSK4.

-

CU-Cpt22 competes with the labeled Pam3CSK4 for binding to the TLR1/TLR2 complex, causing a decrease in fluorescence anisotropy.

-

The inhibition constant (Ki) can be calculated from the dose-dependent decrease in anisotropy.[2]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TLR1/TLR2 signaling pathway inhibited by CU-Cpt22 and a typical experimental workflow for its characterization.

Caption: TLR1/TLR2 signaling pathway and the inhibitory action of CU-Cpt22.

Caption: Experimental workflow for evaluating CU-Cpt22's inhibitory effect.

References

- 1. TLR1/TLR2 Antagonist, CU-CPT22 - Calbiochem | 614305 [merckmillipore.com]

- 2. Discovery of small molecule inhibitors of the TLR1-TLR2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phloretin as a Potent Natural TLR2/1 Inhibitor Suppresses TLR2-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

CU-Cpt22: A Molecular Probe for Elucidating Ligand Interactions with the TLR1/TLR2 Complex

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CU-Cpt22 is a novel small molecule that serves as a potent and specific inhibitor of the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimeric complex.[1][2] This technical guide provides a comprehensive overview of CU-Cpt22, including its mechanism of action, quantitative binding and inhibition data, detailed experimental protocols for its use, and a visual representation of the associated signaling pathways. As a valuable molecular probe, CU-Cpt22 facilitates the study of ligand interactions with the TLR1/TLR2 complex, a key player in the innate immune system's response to pathogen-associated molecular patterns (PAMPs).[1][3]

Core Mechanism of Action

CU-Cpt22 functions as a competitive antagonist, directly competing with the binding of triacylated lipoproteins, such as Pam₃CSK₄, to the TLR1/TLR2 complex.[1][2] Computational modeling suggests that the remarkable selectivity of CU-Cpt22 for TLR1/TLR2 over other TLRs, like TLR2/TLR6, is attributed to the specific interaction of its aliphatic chain with a hydrophobic channel present in TLR1 but absent in TLR6.[1] By blocking the ligand binding site, CU-Cpt22 effectively inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[1]

Quantitative Data Summary

The following tables summarize the key quantitative metrics that define the potency, selectivity, and cellular effects of CU-Cpt22.

Table 1: Binding Affinity and Inhibitory Concentration

| Parameter | Value | Target | Ligand Competitor | Assay Type |

| Kᵢ (Inhibition Constant) | 0.41 ± 0.07 µM | TLR1/TLR2 | Pam₃CSK₄ | Fluorescence Anisotropy |

| IC₅₀ (Half maximal Inhibitory Concentration) | 0.58 ± 0.09 µM | TLR1/TLR2 | Pam₃CSK₄ | Nitric Oxide Production |

Data sourced from Cheng et al., 2012.[1][2]

Table 2: Cellular Activity and Selectivity

| Parameter | Concentration | Effect | Cell Line | Notes |

| TNF-α Inhibition | 8 µM | ~60% | RAW 264.7 | Activated by 300 ng/ml Pam₃CSK₄ |

| IL-1β Inhibition | 8 µM | ~95% | RAW 264.7 | Activated by 300 ng/ml Pam₃CSK₄ |

| TLR Selectivity | 0.5 µM | No significant inhibition of TLR2/6, TLR3, TLR4, TLR7 | RAW 264.7 | Tested against specific ligands for each TLR |

| Cytotoxicity | Up to 100 µM | No significant cytotoxicity | RAW 264.7 | MTT Assay |

| Kinase Specificity | 5 µM | Minimal non-specific inhibition (<11%) | - | Panel of 10 representative kinases |

Data sourced from Cheng et al., 2012 and supporting information.[1][4]

Experimental Protocols

Fluorescence Anisotropy Assay for Competitive Binding

This assay directly measures the ability of CU-Cpt22 to compete with a fluorescently labeled ligand for binding to the TLR1/TLR2 complex.

Materials:

-

Recombinant soluble TLR1 and TLR2 proteins

-

Rhodamine-labeled Pam₃CSK₄ (fluorescent probe)

-

CU-Cpt22

-

Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

Microplate reader with fluorescence polarization capabilities (Excitation = 549 nm; Emission = 566 nm)

Procedure:

-

Prepare a solution containing the TLR1/TLR2 protein complex and the rhodamine-labeled Pam₃CSK₄ probe in the assay buffer.

-

Incubate the mixture to allow for binding, which will result in a high fluorescence anisotropy value.

-

Add increasing concentrations of CU-Cpt22 to the wells.

-

Incubate to allow the competition to reach equilibrium.

-

Measure the fluorescence anisotropy. A decrease in anisotropy indicates the displacement of the fluorescent probe by CU-Cpt22.

-

The data can be fitted to a one-site competition model to determine the inhibition constant (Kᵢ).[1]

Cellular Assay for Inhibition of Downstream Signaling (Cytokine Production)

This protocol assesses the ability of CU-Cpt22 to inhibit the production of pro-inflammatory cytokines in a cellular context.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Pam₃CSK₄

-

CU-Cpt22

-

Lysis buffer

-

ELISA kits for TNF-α and IL-1β

Procedure:

-

Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells per well and incubate for 24 hours.[2]

-

Remove the medium and replace it with fresh medium.

-

Pre-treat the cells with the desired concentration of CU-Cpt22 (e.g., 8 µM) or a vehicle control (DMSO) for a specified period.[2]

-

Stimulate the cells with a TLR1/TLR2 agonist, such as Pam₃CSK₄ (e.g., 300 ng/mL).[2] Include a positive control (Pam₃CSK₄ alone) and a negative control (vehicle alone).

-

Incubate for an additional 24 hours.[2]

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Visualizations

Signaling Pathway of TLR1/TLR2 Inhibition by CU-Cpt22

Caption: Inhibition of the TLR1/TLR2 signaling cascade by CU-Cpt22.

Experimental Workflow for Assessing CU-Cpt22 Activity

Caption: Workflow for characterizing the inhibitory properties of CU-Cpt22.

Logical Relationship of CU-Cpt22's Selectivity

Caption: Selectivity profile of CU-Cpt22 for the TLR1/TLR2 complex.

References

In Silico Modeling of CU-Cpt22 and TLR1/2 Interaction: A Technical Guide

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the computational modeling of the interaction between the small molecule inhibitor CU-Cpt22 and the Toll-like Receptor 1/2 (TLR1/2) heterodimer. It covers quantitative binding data, detailed experimental and computational protocols, and key signaling pathways.

Introduction to CU-Cpt22 and the TLR1/2 Complex

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. The TLR1/2 heterodimer recognizes triacylated lipoproteins from bacteria, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2] Dysregulation of this pathway is implicated in various inflammatory diseases, making the TLR1/2 complex an attractive therapeutic target.[1][3]

CU-Cpt22 is a novel small molecule that has been identified as a potent and specific inhibitor of the TLR1/2 complex.[1][2][3] It acts by competing with the natural ligand, Pam₃CSK₄, for binding to the TLR1/2 heterodimer, thereby blocking downstream signaling.[1][4] In silico modeling has been instrumental in understanding the binding mode of CU-Cpt22 and in elucidating the structural basis for its inhibitory activity.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the interaction of CU-Cpt22 with the TLR1/2 complex.

| Parameter | Value | Species | Method | Reference |

| Inhibition Constant (Ki) | 0.41 ± 0.07 µM | Murine | Fluorescence Anisotropy Assay | [1][4] |

| IC50 (Pam₃CSK₄-induced NO production) | 0.58 ± 0.09 µM | Murine (RAW 264.7 cells) | Griess Assay | [3][6] |

| TNF-α Inhibition | ~60% at 8 µM | Murine (RAW 264.7 cells) | ELISA | [1][4] |

| IL-1β Inhibition | ~95% at 8 µM | Murine (RAW 264.7 cells) | ELISA | [1][4] |

Experimental and Computational Protocols

This section details the methodologies employed in the study of the CU-Cpt22 and TLR1/2 interaction.

In Vitro Binding and Cellular Assays

a) Fluorescence Anisotropy Competition Assay:

This biophysical assay directly measures the binding of CU-Cpt22 to the TLR1/2 complex by monitoring the displacement of a fluorescently labeled ligand.

-

Protein Expression and Purification: Soluble ectodomains of TLR1 and TLR2 are expressed using a baculovirus insect cell expression system.[1]

-

Fluorescent Probe: A rhodamine-labeled synthetic triacylated lipoprotein (Pam₃CSK₄) is used as the fluorescent probe.[1]

-

Assay Principle: The binding of the large TLR1/2 complex to the small fluorescent probe causes a significant increase in the anisotropy of the emitted light. In the presence of a competitive inhibitor like CU-Cpt22, the fluorescent probe is displaced, leading to a decrease in anisotropy.

-

Procedure:

-

A solution containing the TLR1/2 proteins and the rhodamine-labeled Pam₃CSK₄ is prepared.

-

The initial anisotropy is measured (excitation at 549 nm, emission at 566 nm).[1]

-

Increasing concentrations of CU-Cpt22 are added to the solution.

-

The change in anisotropy is measured after each addition.

-

The data is fitted to a one-site competition model to determine the inhibition constant (Ki).[1]

-

b) Cellular Assays for TLR1/2 Signaling Inhibition:

These assays quantify the inhibitory effect of CU-Cpt22 on the downstream signaling cascade activated by TLR1/2 in immune cells.

-

Cell Line: Murine macrophage-like RAW 264.7 cells are commonly used as they endogenously express TLR1 and TLR2.[4]

-

Stimulation: Cells are stimulated with the TLR1/2 specific ligand, Pam₃CSK₄.

-

Inhibition: Cells are pre-treated with varying concentrations of CU-Cpt22 before stimulation.

-

Readouts:

-

Nitric Oxide (NO) Production: Measured using the Griess assay, which detects nitrite, a stable product of NO.

-

Pro-inflammatory Cytokine Production (TNF-α, IL-1β): Quantified from the cell culture supernatant using Enzyme-Linked Immunosorbent Assays (ELISAs).[4]

-

-

Procedure:

-

RAW 264.7 cells are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with different concentrations of CU-Cpt22 or a vehicle control (e.g., DMSO).

-

After a pre-incubation period, cells are stimulated with Pam₃CSK₄.

-

After 24 hours of incubation, the culture medium is collected.

-

The concentration of NO, TNF-α, and IL-1β in the medium is determined using the respective assays.

-

In Silico Modeling Protocols

a) Homology Modeling:

As the crystal structure of the full-length TLR1/2 complex may not always be available, homology modeling can be used to generate a structural model.

-

Template Selection: The crystal structure of the human TLR1/2-Pam₃CSK₄ complex (PDB ID: 2Z7X) is a commonly used template.[7][8]

-

Sequence Alignment: The target sequences (e.g., bovine TLR1 and TLR2) are aligned with the template sequence.

-

Model Building: A 3D model of the target protein is generated using software like MODELLER.

-

Model Validation: The quality of the generated model is assessed using tools like Ramachandran plots to check the stereochemical quality.

b) Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

-

Protein Preparation: The TLR1/2 receptor structure (either from crystallography or homology modeling) is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is typically defined based on the location of the co-crystallized ligand (Pam₃CSK₄).

-

Ligand Preparation: The 3D structure of CU-Cpt22 is generated and optimized to its lowest energy conformation.

-

Docking Software: Various docking programs can be used, such as GOLD or AutoDock Vina.[7][8]

-

Docking Procedure:

-

The prepared ligand is docked into the defined binding site of the receptor.

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

-

A scoring function is used to rank the different poses based on their predicted binding affinity.

-

-

Analysis: The top-ranked docking poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between CU-Cpt22 and the TLR1/2 receptor.

c) Molecular Dynamics (MD) Simulations:

MD simulations provide insights into the dynamic behavior of the CU-Cpt22-TLR1/2 complex over time, offering a more realistic representation of the biological system.

-

System Setup:

-

The docked complex of CU-Cpt22 and TLR1/2 is placed in a simulation box.

-

The box is solvated with a water model (e.g., SPC216).

-

Ions are added to neutralize the system and mimic physiological salt concentrations.

-

-

Force Field: A force field (e.g., CHARMM27) is chosen to describe the potential energy of the system.[8]

-

Simulation Protocol:

-

Energy Minimization: The system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent and ions to relax around the protein-ligand complex.

-

Production Run: A long simulation (e.g., 150 ns) is run to collect data on the trajectory of the complex.[5]

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Center of Mass (COM) Distance: To analyze the stability of the ligand within the binding pocket.[5]

-

Binding Free Energy Calculations (e.g., MM-PBSA/MM-GBSA): To estimate the binding affinity of the ligand to the receptor.

-

Visualizations

Signaling Pathway

Caption: TLR1/2 signaling pathway and the inhibitory action of CU-Cpt22.

Experimental Workflow

Caption: Workflow for in vitro and in cellulo experimental validation.

In Silico Modeling Workflow

Caption: Logical workflow for the in silico modeling of CU-Cpt22 and TLR1/2.

References

- 1. Discovery of small molecule inhibitors of the TLR1-TLR2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of small-molecule inhibitors of the TLR1/TLR2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Recent Advances in Studying Toll-like Receptors with the Use of Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for CU-Cpt22, a Selective TLR1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-Cpt22 is a potent and selective small molecule inhibitor of the Toll-like receptor 1 and 2 (TLR1/2) heterodimer complex.[1][2][3] It functions by competing with the binding of triacylated lipoproteins, such as Pam3CSK4, to the TLR1/2 complex, thereby inhibiting downstream inflammatory signaling pathways.[1][2][4] These application notes provide detailed protocols for in vitro assays to characterize the activity of CU-Cpt22, including its inhibitory potency, selectivity, and effects on cytokine production.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for CU-Cpt22's in vitro activity.

| Parameter | Value | Cell Line/System | Comments |

| IC50 | 0.58 ± 0.09 µM | RAW 264.7 cells | Inhibition of Pam3CSK4-induced TLR1/2 activation.[1][2][4] |

| Ki | 0.41 ± 0.07 µM | Cell-free | Competition with Pam3CSK4 for binding to TLR1/2.[1][2][4] |

| TNF-α Inhibition | ~60% at 8 µM | RAW 264.7 cells | Inhibition of Pam3CSK4-induced TNF-α production.[1][2] |

| IL-1β Inhibition | ~95% at 8 µM | RAW 264.7 cells | Inhibition of Pam3CSK4-induced IL-1β production.[1][2] |

| Cytotoxicity | No significant cytotoxicity up to 100 µM | RAW 264.7 cells | As determined by MTT assay.[1][2][4] |

Signaling Pathway

The following diagram illustrates the TLR1/2 signaling pathway and the mechanism of inhibition by CU-Cpt22.

Caption: TLR1/2 signaling pathway and CU-Cpt22's point of intervention.

Experimental Protocols

TLR1/2 Activation Assay (Nitric Oxide Production)

This protocol describes how to assess the inhibitory effect of CU-Cpt22 on TLR1/2 activation by measuring the production of nitric oxide (NO) in RAW 264.7 murine macrophage cells.

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin

-

Pam3CSK4 (TLR1/2 agonist)

-

CU-Cpt22

-

Griess Reagent System

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of CU-Cpt22 (e.g., 0.1 to 10 µM) for 1 hour. Include a vehicle control (DMSO).

-

Agonist Stimulation: Stimulate the cells with Pam3CSK4 (e.g., 200-300 ng/mL) for 24 hours.[2] Include an unstimulated control.

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (from Griess Reagent System) and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of NO production by CU-Cpt22 compared to the Pam3CSK4-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Cytokine Inhibition Assay (ELISA)

This protocol details the measurement of pro-inflammatory cytokines (TNF-α and IL-1β) in the supernatant of CU-Cpt22-treated and Pam3CSK4-stimulated cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

RAW 264.7 cells

-

Pam3CSK4

-

CU-Cpt22 (e.g., 8 µM)

-

Lysis buffer

-

ELISA kits for TNF-α and IL-1β

-

96-well cell culture plates

Protocol:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 6-well plates and grow to confluency.

-

Remove non-adherent cells and replace the medium.

-

Treat the adherent macrophages with Pam3CSK4 (300 ng/mL) as a positive control, CU-Cpt22 (8 µM), or a vehicle control (DMSO) for 24 hours.[1]

-

-

Supernatant Collection: After incubation, collect the cell culture medium.

-

ELISA:

-

Quantify the concentration of TNF-α and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of inhibition of TNF-α and IL-1β production in the CU-Cpt22 treated wells compared to the Pam3CSK4-stimulated control wells.

Fluorescence Anisotropy-Based Competition Binding Assay

This assay is used to demonstrate the direct binding of CU-Cpt22 to the TLR1/2 complex and its competition with a fluorescently labeled ligand.

Materials:

-

Recombinant soluble TLR1 and TLR2 proteins

-

Fluorescently labeled Pam3CSK4 (e.g., rhodamine-labeled)

-

CU-Cpt22

-

Assay buffer

-

Fluorometer capable of measuring fluorescence anisotropy

Protocol:

-

Assay Setup: In a suitable microplate, combine the recombinant TLR1 and TLR2 proteins with the fluorescently labeled Pam3CSK4 probe.

-

Baseline Anisotropy: Measure the initial fluorescence anisotropy of the probe in the presence of the TLR1/2 complex.

-

Competition: Add increasing concentrations of CU-Cpt22 (e.g., up to 6 µM) to the wells.[1][2]

-

Anisotropy Measurement: After an incubation period, measure the fluorescence anisotropy again. A decrease in anisotropy indicates the displacement of the fluorescent probe by CU-Cpt22.

-

Data Analysis: Fit the data to a one-site competition binding model to determine the inhibition constant (Ki).[2]

TLR Selectivity Assay

This protocol is designed to confirm that CU-Cpt22 is selective for TLR1/2 and does not inhibit other TLR signaling pathways.

Materials:

-

RAW 264.7 cells

-

CU-Cpt22 (e.g., 0.5 µM)

-

TLR-specific ligands:

-

TLR3: Poly(I:C) (15 µg/mL)

-

TLR4: LPS (10 ng/mL)

-

TLR2/6: FSL-1 (10 ng/mL)

-

TLR7: R848 (100 nM)[2]

-

-

Griess Reagent System

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1.

-

Compound Treatment: Pre-treat the cells with CU-Cpt22 (0.5 µM) for 1 hour.

-

Agonist Stimulation: Stimulate the cells with the specific ligands for TLR3, TLR4, TLR2/6, and TLR7 for 24 hours. A TLR1/2 agonist (Pam3CSK4) should be used as a positive control for inhibition.

-

Nitrite Measurement: Measure NO production using the Griess Reagent System as described in Protocol 1.

-

Data Analysis: Compare the level of NO production in the presence and absence of CU-Cpt22 for each TLR agonist. Significant inhibition should only be observed for the TLR1/2 agonist.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed inhibitory effects of CU-Cpt22 are not a result of cell death.

Materials:

-

RAW 264.7 cells

-

CU-Cpt22 (various concentrations up to 100 µM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with a range of CU-Cpt22 concentrations (up to 100 µM) for 24 hours.[1][2]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of CU-Cpt22 relative to the vehicle-treated control cells.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing a TLR1/2 inhibitor like CU-Cpt22.

Caption: A logical workflow for the in vitro characterization of CU-Cpt22.

References

Application Notes and Protocols for CU-CPT22 in RAW 264.7 Macrophage Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-CPT22 is a small molecule inhibitor of the Toll-like receptor 1 and 2 (TLR1/TLR2) complex. This receptor complex plays a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns (PAMPs) on bacteria and other microbes. Upon activation, the TLR1/TLR2 complex initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and other inflammatory mediators. The RAW 264.7 macrophage cell line is a widely used in vitro model to study inflammatory responses. This document provides detailed application notes and protocols for the use of CU-CPT22 in RAW 264.7 cells to investigate its anti-inflammatory properties.

Mechanism of Action

CU-CPT22 selectively targets the TLR1/TLR2 heterodimer, inhibiting its activation by TLR1/TLR2 agonists such as Pam3CSK4. By blocking the initial step in the signaling cascade, CU-CPT22 effectively suppresses the downstream production of key inflammatory mediators.

Application Notes: CU-Cpt22 Treatment of Peripheral Blood Mononuclear Cells (PBMCs)

Introduction

CU-Cpt22 is a potent and selective small-molecule inhibitor of the Toll-like receptor 1 and 2 (TLR1/2) heterodimer complex. TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). Specifically, the TLR1/2 complex recognizes triacylated lipoproteins from gram-negative bacteria, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. By blocking this interaction, CU-Cpt22 serves as a valuable tool for studying TLR1/2 signaling pathways and as a potential therapeutic agent for inflammatory conditions driven by TLR1/2 activation. Peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, are key components of the immune system and are primary responders in TLR-mediated inflammation, making them an ideal system for studying the effects of TLR inhibitors like CU-Cpt22.

Mechanism of Action

CU-Cpt22 functions as a competitive antagonist at the TLR1/2 complex. It directly competes with the binding of triacylated lipoproteins, such as Pam3CSK4, to the hydrophobic channel of TLR1. This inhibition prevents the dimerization of the intracellular Toll/Interleukin-1 receptor (TIR) domains, which is the requisite first step for downstream signal transduction. The blockade of this pathway ultimately leads to the suppression of downstream signaling cascades involving MyD88, IRAK, and TRAF6, culminating in reduced activation of transcription factors like NF-κB. Consequently, the transcription and secretion of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), are significantly diminished.

Applications in PBMC Research

-

Inflammatory Pathway Analysis: Investigating the role of TLR1/2 signaling in immune responses by selectively blocking the pathway in PBMCs.

-

Anti-inflammatory Compound Screening: Using CU-Cpt22 as a reference compound to evaluate novel anti-inflammatory drug candidates.

-

Cytokine Regulation Studies: Elucidating the mechanisms of pro-inflammatory cytokine production (e.g., IL-1β, TNF-α) in human immune cells.

-

Disease Modeling: Studying the effects of TLR1/2 inhibition in in vitro models of inflammatory diseases where this pathway is implicated.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for CU-Cpt22 based on published literature. These values are crucial for designing experiments involving the treatment of PBMCs.

| Parameter | Value | Cell Type / Condition | Reference |

| IC₅₀ | 0.58 ± 0.09 µM | Pam₃CSK₄-induced TLR1/2 activation in RAW 264.7 cells | |

| Kᵢ | 0.41 ± 0.07 µM | Competition with Pam₃CSK₄ for binding to TLR1/2 | |

| Effective Concentration | 8 µM | Used for significant inhibition of cytokines in PBMCs | |

| TNF-α Inhibition | ~60% at 8 µM | In RAW 264.7 macrophage cells | |

| IL-1β Inhibition | ~95% at 8 µM | In RAW 264.7 macrophage cells | |

| Cytotoxicity | No significant cytotoxicity up to 100 µM | In RAW 264.7 cells |

Diagrams and Visualizations

Caption: CU-Cpt22 competitively inhibits the TLR1/2 signaling pathway.

Caption: Workflow for assessing CU-Cpt22's effect on cytokine production in PBMCs.

Experimental Protocols

Protocol 1: Isolation of Human PBMCs from Whole Blood

This protocol describes the isolation of PBMCs using density gradient centrifugation with Ficoll-Paque™. All steps should be performed in a sterile biosafety cabinet.

Materials:

-

Human whole blood collected in EDTA or heparin tubes

-

Ficoll-Paque™ PLUS (density 1.077 g/mL)

-

Phosphate-Buffered Saline (PBS), sterile, without Ca²⁺/Mg²⁺

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge with a swinging-bucket rotor

Procedure:

-

Bring Ficoll-Paque™ and PBS to room temperature (15-25°C).

-

Carefully dilute the whole blood sample with an equal volume of sterile PBS in a 50 mL conical tube (1:1 ratio).

-

In a new 50 mL conical tube, add 15 mL of Ficoll-Paque™.

-

Gently layer the 35 mL of diluted blood on top of the Ficoll-Paque™, taking extreme care to not disturb the interface. A slow flow rate against the side of the tube is recommended.

-

Centrifuge the tubes at 400 x g for 30-40 minutes at 20°C with the centrifuge brake turned OFF.

-

After centrifugation, four distinct layers will be visible. From top to bottom: plasma, a cloudy band of PBMCs (the "buffy coat"), the clear Ficoll-Paque™ layer, and red blood cells/granulocytes at the bottom.

-

Carefully aspirate the upper plasma layer without disturbing the PBMC layer.

-

Using a clean pipette, carefully collect the buffy coat layer and transfer it to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding sterile PBS to bring the volume to 50 mL. Mix gently.

-

Centrifuge at 300 x g for 10 minutes at 20°C (brake can be on).

-

Discard the supernatant and resuspend the cell pellet in 50 mL of PBS for a second wash. This step helps remove platelets.

-

Centrifuge at 200 x g for 10-15 minutes at 20°C.

-

Discard the supernatant. Resuspend the final PBMC pellet in an appropriate cell culture medium (e.g., RPMI 1640 + 10% FBS).

-

Perform a cell count using a hemocytometer and Trypan Blue to assess viability. The cells are now ready for culture and treatment.

Protocol 2: Treatment of PBMCs with CU-Cpt22

This protocol details the pre-treatment of PBMCs with CU-Cpt22 followed by stimulation with a TLR1/2 agonist.

Materials:

-

Isolated, viable PBMCs

-

Complete culture medium (e.g., RPMI 1640 + 10% FBS + 1% Penicillin/Streptomycin)

-

CU-Cpt22 stock solution (e.g., 50 mM in DMSO)

-

TLR1/2 agonist (e.g., Pam3CSK4)

-

96-well flat-bottom cell culture plates

-

Vehicle control (DMSO)

Procedure:

-

Resuspend PBMCs in complete culture medium to a final concentration of 1-4 x 10⁶ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare working solutions of CU-Cpt22 in complete culture medium. A final concentration of 8 µM is often effective. Also, prepare a vehicle control using the same final concentration of DMSO.

-

Add the appropriate volume of the CU-Cpt22 working solution or vehicle control to the corresponding wells.